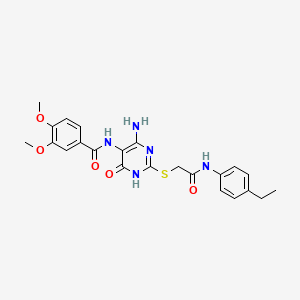

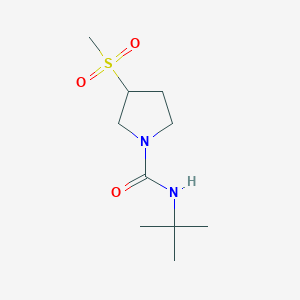

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related conditions.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Cytotoxicity

Sulfonamide derivatives, including those related to the chemical structure of interest, have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant inhibition with constants in the range of 26.5–55.5 nM against hCA I and 18.9–28.8 nM against hCA II. Additionally, these compounds exhibited cytotoxic activities on tumor and non-tumor cell lines, providing a basis for potential anticancer therapies. The trimethoxy derivatives showed higher selectivity towards tumor cells compared to dimethoxy derivatives, indicating their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Activity

Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities. These studies showed that certain compounds exhibit significant activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv. Molecular docking studies further elucidated their potential mechanism of action as antitubercular agents, suggesting the versatility of sulfonamide derivatives in addressing infectious diseases (Shingare et al., 2022).

Antiproliferative and Anticancer Properties

Research on pyrazole-sulfonamide derivatives has uncovered their in vitro antiproliferative activities against HeLa and C6 cell lines, with some compounds showing selective effects against rat brain tumor cells. These findings indicate the promise of sulfonamide derivatives in developing new anticancer agents, showcasing broad-spectrum antitumor activity comparable to standard anticancer drugs (Mert et al., 2014).

Enzyme Inhibition with Low Cytotoxicity

A study synthesizing pyrazoline benzene sulfonamides explored their inhibition potency against carbonic anhydrase and acetylcholinesterase enzymes while also assessing their cytotoxicities towards various cell lines. The results demonstrated superior enzyme inhibitory activity with low cytotoxicity, indicating potential for developing novel therapeutic agents targeting these enzymes (Ozgun et al., 2019).

Synthesis and Biological Evaluation for COX-2 Inhibition

The synthesis and evaluation of 1,5-diarylpyrazole class of compounds, including those with sulfonamide groups, for their ability to inhibit cyclooxygenase-2 (COX-2) have been conducted. This research highlighted the structure-activity relationships within this series, leading to the identification of potent and selective COX-2 inhibitors. Such studies contribute to the development of new therapeutic agents for inflammatory diseases (Penning et al., 1997).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a core structure in this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Some substituted benzofurans have been found to exhibit significant cell growth inhibitory effects . This suggests that N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide may interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYSIILXEFVOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

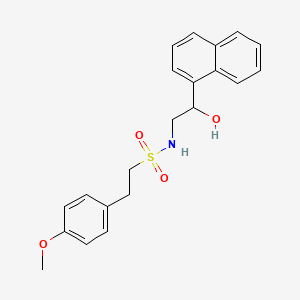

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)

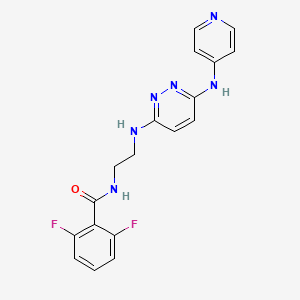

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)